molecular formula C8H6F3NO4 B12439943 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene

2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B12439943
M. Wt: 237.13 g/mol
InChI Key: ZNQCZJLHSDUMCM-UHFFFAOYSA-N
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Description

2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6F3NO4 It is characterized by the presence of a methoxy group, a nitro group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 2-methoxy-4-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 2-Methoxy-1-amino-4-(trifluoromethoxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene depends on the specific application and the target moleculeFor example, the nitro group can participate in redox reactions, while the methoxy and trifluoromethoxy groups can influence the compound’s electronic properties and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both methoxy and trifluoromethoxy groups on the benzene ring can significantly influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications.

Properties

Molecular Formula

C8H6F3NO4

Molecular Weight

237.13 g/mol

IUPAC Name

2-methoxy-1-nitro-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6F3NO4/c1-15-7-4-5(16-8(9,10)11)2-3-6(7)12(13)14/h2-4H,1H3

InChI Key

ZNQCZJLHSDUMCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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